molecular formula C10H11ClO B14046970 1-(3-(Chloromethyl)phenyl)propan-2-one

1-(3-(Chloromethyl)phenyl)propan-2-one

Cat. No.: B14046970
M. Wt: 182.64 g/mol
InChI Key: YUXMFXQHWMKAFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Chloromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Scientific Research Applications

1-(3-(Chloromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its ability to modify specific enzymes and proteins involved in metabolic processes .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-[3-(chloromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H11ClO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5,7H2,1H3

InChI Key

YUXMFXQHWMKAFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)CCl

Origin of Product

United States

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